![molecular formula C15H27NO2Sn B8742425 8-Boc-3-(trimethylstannyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B8742425.png)
8-Boc-3-(trimethylstannyl)-8-azabicyclo[3.2.1]oct-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Boc-3-(trimethylstannyl)-8-azabicyclo[3.2.1]oct-2-ene: is a complex organic compound featuring a bicyclic structure. This compound is notable for its unique combination of a tert-butyl ester group and a trimethylstannyl group, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(trimethylstannyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate typically involves multiple steps:
Formation of the bicyclic core: The initial step involves the construction of the bicyclic structure through a Diels-Alder reaction or similar cycloaddition reactions.
Introduction of the tert-butyl ester group: This step is usually achieved via esterification reactions using tert-butyl alcohol and appropriate carboxylic acid derivatives.
Attachment of the trimethylstannyl group:
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and advanced purification methods may be employed.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the trimethylstannyl group, leading to the formation of organotin oxides.
Reduction: Reduction reactions can target the bicyclic core or the ester group, resulting in the formation of various reduced derivatives.
Substitution: The trimethylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as halides or organometallic reagents in the presence of a suitable catalyst.
Major Products:
Oxidation: Organotin oxides and related derivatives.
Reduction: Reduced bicyclic compounds and alcohols.
Substitution: Various substituted bicyclic compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Intermediate in organic synthesis: The compound serves as a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology:
Bioconjugation: The trimethylstannyl group can be used for bioconjugation reactions, enabling the attachment of the compound to biomolecules for imaging or therapeutic purposes.
Medicine:
Drug development: The unique structure of the compound makes it a potential candidate for drug development, particularly in the design of novel therapeutic agents.
Industry:
Catalysis: The compound can be used as a ligand or catalyst in various industrial processes, including polymerization and cross-coupling reactions.
Mechanism of Action
The mechanism of action of tert-butyl 3-(trimethylstannyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: The compound can influence biochemical pathways related to its functional groups, such as those involving ester hydrolysis or organotin chemistry.
Comparison with Similar Compounds
- Tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate
- Tert-butyl 3-benzyl-3,8-diazabicyclo[3.2.1]oct-6-ene-8-carboxylate
Comparison:
- Uniqueness: The presence of the trimethylstannyl group in tert-butyl 3-(trimethylstannyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate distinguishes it from other similar compounds, providing unique reactivity and applications.
- Functional Groups: While similar compounds may feature different substituents, the trimethylstannyl group offers distinct advantages in terms of reactivity and potential applications in bioconjugation and catalysis.
Properties
Molecular Formula |
C15H27NO2Sn |
|---|---|
Molecular Weight |
372.09 g/mol |
IUPAC Name |
tert-butyl 3-trimethylstannyl-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate |
InChI |
InChI=1S/C12H18NO2.3CH3.Sn/c1-12(2,3)15-11(14)13-9-5-4-6-10(13)8-7-9;;;;/h5,9-10H,6-8H2,1-3H3;3*1H3; |
InChI Key |
CSOXYAIJSZZHSO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1C=C(C2)[Sn](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


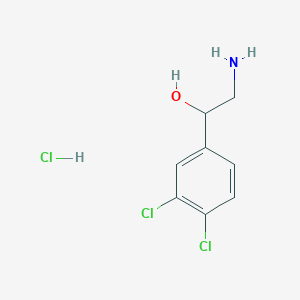
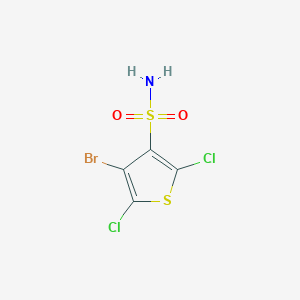
![7-fluoro-5H-indeno[1,2-b]pyridine](/img/structure/B8742370.png)
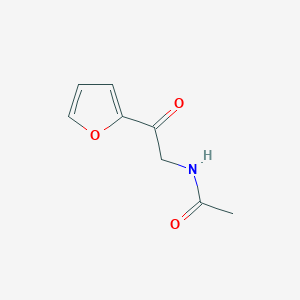
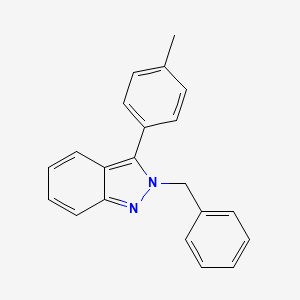
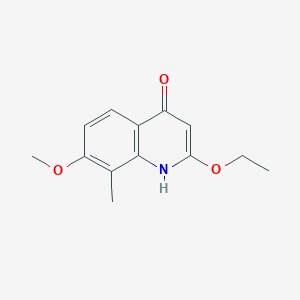
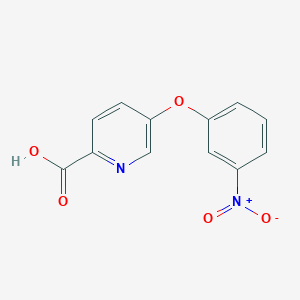
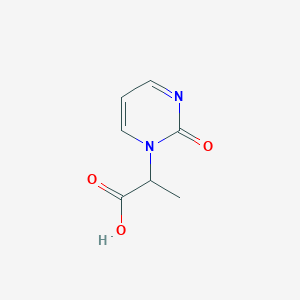
![4-(2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-3-yl)Benzoic acid](/img/structure/B8742418.png)
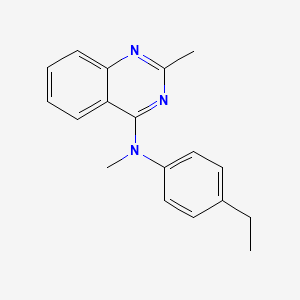
![3-[(2-Methylquinolin-4-yl)amino]propane-1,2-diol](/img/structure/B8742430.png)
![2-(Chloromethyl)-5-methyl-3H-imidazo[4,5-b]pyridine hydrochloride](/img/structure/B8742440.png)
![methyl 7-(1-methyl-1H-pyrazol-4-yl)-2-(methylsulfinyl)thieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B8742448.png)
![(6-Iodoimidazo[1,2-b]pyridazin-2-yl)methanol](/img/structure/B8742453.png)
